molecular formula C14H20N4O2S3 B14943770 Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate

Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate

Cat. No.: B14943770
M. Wt: 372.5 g/mol
InChI Key: CGWDJPMULOFHNY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the thiadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and thiadiazole moieties allow it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Bleomycin: An antineoplastic drug with a thiazole component.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring with a thiadiazole moiety and an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C14H20N4O2S3

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 2-(2-methylpropylamino)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H20N4O2S3/c1-5-20-12(19)11-10(7-21-14-18-17-9(4)22-14)16-13(23-11)15-6-8(2)3/h8H,5-7H2,1-4H3,(H,15,16)

InChI Key

CGWDJPMULOFHNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC(C)C)CSC2=NN=C(S2)C

Origin of Product

United States

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